4-[(E)-pent-1-enyl]morpholine
Description
4-[(E)-Pent-1-enyl]morpholine is a morpholine derivative featuring a pentenyl substituent in the E-configuration at the 4-position of the morpholine ring. The morpholine core provides a six-membered ring with one oxygen and one nitrogen atom, conferring both polarity and hydrogen-bonding capacity.
Properties
CAS No. |
132553-33-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(E)-pent-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+ |
InChI Key |
WOXMXYYZKGMTFP-SNAWJCMRSA-N |
SMILES |
CCCC=CN1CCOCC1 |
Isomeric SMILES |
CCC/C=C/N1CCOCC1 |
Canonical SMILES |
CCCC=CN1CCOCC1 |
Synonyms |
Morpholine, 4-(1-pentenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-pent-1-enyl]morpholine typically involves the reaction of morpholine with 1-pentene under specific conditions. One common method is the nucleophilic addition of morpholine to 1-pentene in the presence of a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-pent-1-enyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Products include epoxides and alcohols.
Reduction: Saturated derivatives like (E)-1-morpholino-pentane.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(E)-pent-1-enyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-pent-1-enyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The double bond in the pentene chain allows for various chemical modifications, enhancing the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and receptor modulation, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological and physicochemical properties of morpholine derivatives are highly dependent on substituents. Key analogues and their structural distinctions include:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Pyrazole and phenoxyphenyl groups () enhance target binding via π-π stacking but may reduce solubility. The alkenyl chain in this compound balances lipophilicity and flexibility, favoring passive diffusion.
Physicochemical Properties
Lipophilicity (cLog P) and solubility are critical determinants of drug-likeness:
Key Observations :
- The pentenyl group likely confers a cLog P closer to 3.5, intermediate between aromatic morpholines (higher cLog P) and unsubstituted morpholine (cLog P ~0.6). This suggests improved membrane permeability compared to highly polar derivatives.
Anti-Parasitic Activity ():
- Pyrazole-containing morpholine derivatives (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) exhibit potent activity against Trypanosoma brucei (IC50 = 1.0 µM). Substitution with isoxazole or nitrophenyl groups reduces activity by 6- to 18-fold, highlighting the importance of the pyrazole ring .
- Inference for this compound : The absence of an aromatic heterocycle may limit anti-parasitic efficacy unless paired with complementary pharmacophores.
Receptor Modulation ():
- Trisubstituted pyrimidine-morpholine hybrids (e.g., CID2992168) show potent EP2 receptor modulation. Morpholine rings outperform piperidine or pyrrolidine analogues, emphasizing the role of oxygen in hydrogen bonding .
- Inference : The pentenyl group may enhance hydrophobic interactions with receptor pockets, but its linear structure lacks the steric bulk of pyrimidine substituents.
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